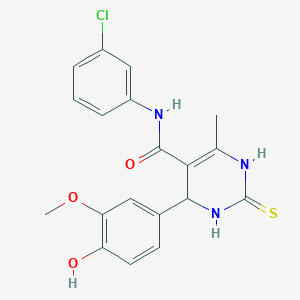

N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a 1,2,3,4-tetrahydropyrimidine core substituted with a sulfanylidene (thioxo) group at position 2, a 3-chlorophenyl carboxamide moiety at position 5, and a 4-(4-hydroxy-3-methoxyphenyl) group at position 2. Its molecular formula is C19H18ClN3O3S, with a molecular weight of approximately 416.88 g/mol. The compound’s structural uniqueness arises from the synergistic combination of electron-withdrawing (chlorophenyl) and electron-donating (hydroxy-methoxyphenyl) substituents, which influence its physicochemical properties and biological interactions .

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S/c1-10-16(18(25)22-13-5-3-4-12(20)9-13)17(23-19(27)21-10)11-6-7-14(24)15(8-11)26-2/h3-9,17,24H,1-2H3,(H,22,25)(H2,21,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFQSRFHVVXPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the tetrahydropyrimidine intermediate.

Attachment of the Hydroxy-Methoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Final Functionalization:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Coupling Reactions: The hydroxy-methoxyphenyl group can participate in coupling reactions like Suzuki or Heck reactions to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 3-chlorophenyl group at position 5 (target compound) vs. 2-chlorophenyl () alters steric and electronic interactions. The 3-chloro substitution may enhance binding to hydrophobic enzyme pockets compared to ortho-substituted analogues .

Synthetic Pathways :

- Most analogues are synthesized via acid-catalyzed cyclocondensation of thiourea, aldehydes, and β-ketoamides in DMF/POCl3 (e.g., ). The target compound likely follows a similar route, with POCl3 acting as a cyclizing agent .

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., -Cl) on the phenyl ring exhibit enhanced antimicrobial activity. For example, N-[2-chloro-4-(trifluoromethyl)phenyl] derivatives () showed inhibition against S. aureus (MIC 8–16 µg/mL) . The 4-hydroxy-3-methoxyphenyl moiety in the target compound may confer antifungal activity, as seen in structurally related azetidinone-pyrimidine hybrids (), which inhibited Candida albicans at 32 µg/mL .

Physicochemical and Pharmacokinetic Profiling

- logP values correlate with membrane permeability, suggesting the target compound may balance absorption and metabolic stability better than highly lipophilic derivatives (e.g., ) .

Biological Activity

N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features position it as a candidate for various biological activities, particularly in the realm of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 387.8 g/mol. The structure includes a chlorophenyl group, a hydroxy-methoxyphenyl group, and a sulfanylidene tetrahydropyrimidine core, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈ClN₃O₄S |

| Molecular Weight | 387.8 g/mol |

| CAS Number | 677320-91-1 |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related tetrahydropyrimidine derivatives have shown promising results against various cancer cell lines.

Case Study: Anticancer Evaluation

In a study assessing the anticancer activity of similar compounds against the MCF7 breast cancer cell line, several derivatives demonstrated IC50 values ranging from 30.68 to 70.65 µM. Notably, halogenated derivatives showed enhanced potency compared to standard treatments like Doxorubicin (IC50 = 71.8 µM) .

| Compound ID | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| Halogenated Derivative 1 | 30.68 | More potent |

| Halogenated Derivative 2 | 43.41 | More potent |

| Non-Halogenated Derivative | 72.04 | Comparable |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. The presence of the sulfanylidene moiety is believed to contribute to its activity against various bacterial strains.

Research Findings on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of tetrahydropyrimidine derivatives reported that certain compounds displayed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

The biological activity of this compound may involve:

- Enzyme Inhibition : Compounds may inhibit specific enzymes crucial for cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways involved in tumor growth.

- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.